2-(4-Bromophenyl)pyrimidine-4-carboxylic acid
Overview
Description
2-(4-Bromophenyl)pyrimidine-4-carboxylic acid is a chemical compound characterized by a pyrimidine ring substituted with a bromophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Bromination: The starting material, 4-bromophenylamine, undergoes bromination to introduce the bromophenyl group.
Condensation: The brominated compound is then subjected to a condensation reaction with an appropriate carbonyl compound, such as malonic acid or its derivatives, to form the pyrimidine ring.
Carboxylation: Finally, the pyrimidine ring is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Bromophenol derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted pyrimidines.
Scientific Research Applications
2-(4-Bromophenyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-(4-Bromophenyl)pyrimidine-4-carboxylic acid is similar to other bromophenyl-substituted pyrimidines and carboxylic acids. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
2-(4-Bromophenyl)propionic acid
4-Bromophenylacetic acid
2-(4-Bromophenyl)ethanol
These compounds share the bromophenyl group but differ in their carboxylic acid or alcohol functionalities, leading to different chemical properties and applications.
Biological Activity
2-(4-Bromophenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring with a bromophenyl substitution and a carboxylic acid functional group. This structural arrangement suggests potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its interactions, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits unique properties due to the presence of the bromine atom and the carboxylic acid group, which can influence its reactivity and biological activity.
Biological Activities
Research indicates that compounds containing pyrimidine rings, such as this compound, exhibit a range of biological activities. These include:
- Anticancer Activity : Pyrimidine derivatives have been studied for their potential to inhibit cancer cell proliferation. The presence of a bromophenyl group may enhance this effect by interacting with specific molecular targets involved in cancer progression.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may also possess this property.
- Anti-inflammatory Effects : Some studies have indicated that pyrimidine derivatives can exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX).
The mechanisms by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including topoisomerases, which are critical in DNA replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells.
- Receptor Interaction : The bromophenyl group can interact with various receptors, potentially modulating signaling pathways involved in inflammation and cancer.
- Molecular Docking Studies : Preliminary docking studies suggest that the compound fits well into the active sites of target enzymes, indicating strong binding affinity and potential efficacy as a therapeutic agent.
Anticancer Activity
A recent study evaluated the cytotoxic effects of various pyrimidine derivatives against different cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.137 µM to 0.332 µM, demonstrating their potential as anticancer agents .
Anti-inflammatory Studies
In anti-inflammatory assays, derivatives with similar structures showed selective inhibition of COX-2 over COX-1, supporting their dual role as anticancer and anti-inflammatory agents . This selective inhibition is crucial for minimizing side effects commonly associated with non-selective COX inhibitors.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and characteristics of related compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Brominated phenyl group at the para position | Anticancer, antimicrobial, anti-inflammatory |
5-Bromopyrimidine-4-carboxylic acid | Bromination at the 5-position | Varies; potential anticancer activity |
4-Aminopyrimidine-5-carboxylic acid | Amino group instead of bromine | Enhanced solubility; potential for increased activity |
6-Bromo-5-pyrimidinylcarboxylic acid | Brominated at the 6-position | Unique reactivity profile; further studies needed |
Properties
IUPAC Name |
2-(4-bromophenyl)pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUHOVWNNQTJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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